molecular formula C10H14Cl2N4 B2826148 (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 2174000-22-5

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No. B2826148
CAS RN: 2174000-22-5
M. Wt: 261.15
InChI Key: OCYAGBAMMDSOIH-UHFFFAOYSA-N
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Description

The compound “(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocycles that have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . The compound has a molecular weight of 83.0919 .


Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical modifications . For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization of the latter to produce the 1,2,4-triazole derivative .


Molecular Structure Analysis

The molecular structure of these compounds is established using techniques such as IR, HNMR, and UV–visible spectroscopy . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, acylation, cyclization, and alkylation . The S-alkylation was performed using cesium carbonate as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are investigated using density functional theory (DFT) . The DFT study utilized M06/6‐311G(d,p) functional to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The 1,2,4-triazole scaffold is a versatile building block in organic synthesis. Researchers have explored its potential for designing bioactive compounds. In the case of our compound, it was synthesized from 4-methylaniline via several steps, including cyclization. The resulting (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-thiol) serves as a precursor for various derivatives. These derivatives exhibit diverse biological activities, such as:

Photocatalysis and Dye Adsorption

Complexes containing 1,2,4-triazole ligands have been studied for their photocatalytic properties. For instance, coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)bis(benzene-1,3-dicarboxylic acid) can selectively adsorb sulfate-containing dyes through Lewis acid–base interactions. Additionally, these complexes exhibit excellent photocatalytic capability in the degradation of dyes like Methylene Blue (MB) and Methyl Violet (MV) .

Analgesic and Antimicrobial Agents

Schiff bases derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have shown promise in various therapeutic areas:

Anticancer Potential

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer effects. Many of these compounds exhibit selectivity against cancer cell lines. Their potential as targeted therapies warrants further investigation .

Antioxidant and Anti-Inflammatory Properties

Certain 1,2,4-triazole derivatives have demonstrated antioxidant and anti-inflammatory effects. These properties make them interesting candidates for drug development and disease management .

Materials Science and Coordination Chemistry

Researchers have explored the use of 1,2,4-triazole derivatives in materials science. These compounds can serve as ligands in coordination chemistry, leading to the formation of various metal complexes. These complexes may find applications in catalysis, sensors, and other functional materials .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, triazole derivatives are known to possess a broad spectrum of biological activities. They have been reported to exhibit antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .

Future Directions

The future directions for research on this compound could involve further investigation of its biological activities and potential applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . The development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .

properties

IUPAC Name

(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;;/h2-6H,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYAGBAMMDSOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

CAS RN

2174000-22-5
Record name (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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